

solubility and stability of Hydroxyzine-d8

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An In-depth Technical Guide on the Solubility and Stability of **Hydroxyzine-d8**

This technical guide provides a comprehensive overview of the available data on the solubility and stability of **Hydroxyzine-d8**. Given the limited specific information for the deuterated form, this guide also incorporates data from its non-deuterated analogue, Hydroxyzine, as their physicochemical properties are expected to be closely related. This document is intended for researchers, scientists, and professionals in drug development.

Introduction to Hydroxyzine-d8

Hydroxyzine-d8 is a deuterated form of Hydroxyzine, a first-generation antihistamine with sedative properties.[1][2] It acts as a histamine H1 receptor antagonist and is used for the treatment of anxiety and allergic conditions.[1][2] The deuteration of Hydroxyzine, where hydrogen atoms are replaced by deuterium, is often utilized in pharmacokinetic studies and as an internal standard for mass spectrometry-based quantification of Hydroxyzine.[1][2]

Solubility Data

The solubility of a compound is a critical parameter in its formulation and delivery. The following tables summarize the available solubility data for **Hydroxyzine-d8** and its parent compound, Hydroxyzine.

Table 1: Solubility of Hydroxyzine-d8



Solvent	Solubility	Reference
Water	Slightly soluble	[1]
Ethanol	≥ 10 mg/mL (26.11 mM)	[3]

Table 2: Solubility of Hydroxyzine and its Salts



Compound	Solvent	Solubility	Reference
Hydroxyzine Dihydrochloride	Water	<700 mg/mL	[4]
Hydroxyzine Dihydrochloride	Chloroform	60 mg/mL	[4]
Hydroxyzine Dihydrochloride	Acetone	2 mg/mL	[4]
Hydroxyzine Dihydrochloride	Ether	<0.1 mg/mL	[4]
Hydroxyzine Hydrochloride	Water	Very soluble	[5]
Hydroxyzine Hydrochloride	Methanol	Freely soluble	[5]
Hydroxyzine Hydrochloride	Ethanol (95%)	Freely soluble	[5]
Hydroxyzine Hydrochloride	Acetic Acid (100%)	Freely soluble	[5]
Hydroxyzine Hydrochloride	Acetic Anhydride	Very slightly soluble	[5]
Hydroxyzine Hydrochloride	Diethyl Ether	Practically insoluble	[5]
Hydroxyzine Pamoate	Water	Practically insoluble	[4]
Hydroxyzine Pamoate	Methanol	Practically insoluble	[4]
Hydroxyzine Pamoate	N,N- dimethylformamide	Freely soluble	[5]
Hydroxyzine Pamoate	Acetone	Slightly soluble	[5]

Stability Profile



The stability of a pharmaceutical compound is crucial for its safety and efficacy. Stability studies are conducted to determine the shelf-life and appropriate storage conditions.

Storage Recommendations:

- Hydroxyzine-d8 Powder: Recommended storage at -20°C for up to 3 years.[6]
- Hydroxyzine-d8 in Solvent: Recommended storage at -80°C for up to 6 months, or at -20°C for up to 1 month.[3][6]
- General Stability: Hydroxyzine-d8 is considered stable under recommended storage conditions.[6]

Factors Affecting Stability:

- Light: Solutions of Hydroxyzine dihydrochloride are unstable to intense UV light.[4]
- Incompatible Materials: Strong acids/alkalis and strong oxidizing/reducing agents should be avoided.[6]
- Thermal Degradation: Forced degradation studies on Hydroxyzine have been performed under thermal stress to evaluate its stability.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of **Hydroxyzine-d8** are not readily available in the public domain. However, standardized pharmaceutical testing methodologies can be applied.

Solubility Determination Protocol (Shake-Flask Method):

- Preparation: An excess amount of Hydroxyzine-d8 is added to a known volume of the solvent in a sealed container.
- Equilibration: The mixture is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation: The saturated solution is filtered to remove any undissolved solid.



Quantification: The concentration of Hydroxyzine-d8 in the filtrate is determined using a
validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with
UV or mass spectrometric detection.

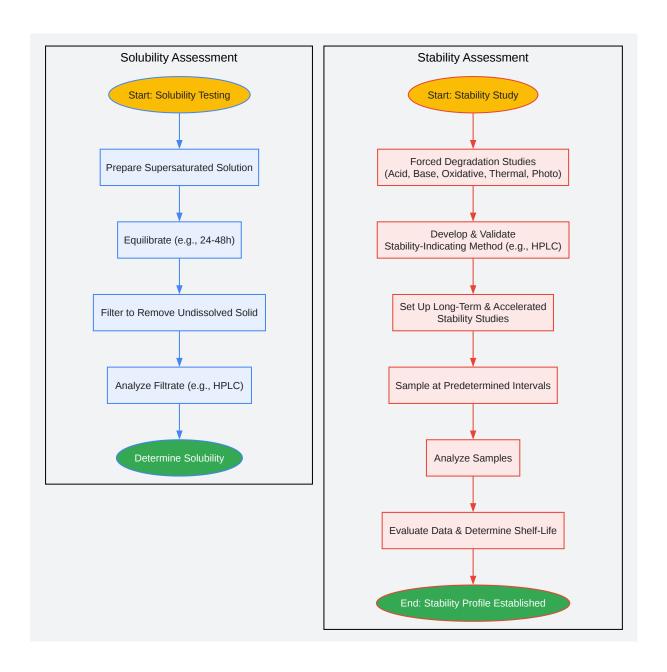
Stability Indicating Method Protocol (Based on ICH Guidelines):

- Forced Degradation Studies: The compound is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to identify potential degradation products.
- Method Development: A stability-indicating analytical method, typically HPLC, is developed and validated. This method must be able to separate the intact drug from its degradation products.
- Long-Term and Accelerated Stability Studies: The drug product is stored under defined long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[7]
- Sample Analysis: Samples are withdrawn at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) and analyzed using the validated stability-indicating method.[8]
- Data Evaluation: The data is evaluated to establish the shelf-life and recommended storage conditions for the product.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for assessing the solubility and stability of a pharmaceutical compound like **Hydroxyzine-d8**.





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